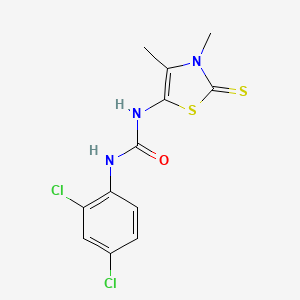

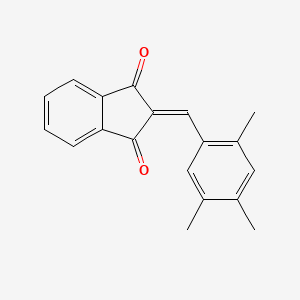

2-(2,4,5-trimethylbenzylidene)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-arylidene indan-1,3-diones, closely related to the compound of interest, has been efficiently carried out through Zirconium catalyzed Knoevenagel condensation reactions, employing ZrOCl2·8H2O as a catalyst in water, yielding the desired compounds with significant efficiency and within a short time frame (Oliveira et al., 2018). Additionally, Palladium-catalyzed intramolecular carbonylative annulation has been utilized for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating a broad substrate scope and high yields (Zhang et al., 2015).

Molecular Structure Analysis

The crystal structure and molecular geometry of closely related compounds have been determined through X-ray single-crystal diffraction. For instance, compounds synthesized from 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives showcased intriguing intermolecular interactions and provided insights into their molecular structure (Zeng et al., 2013).

Chemical Reactions and Properties

The reactivity and potential biological activity of compounds similar to the one of interest have been explored through various chemical reactions, including cascade reactions that construct C–C and C–N bonds efficiently, highlighting the compounds' versatility and reactivity (Luo et al., 2019).

Physical Properties Analysis

The physical properties, such as crystalline structure and stability, have been elucidated through comprehensive studies, revealing the impact of molecular modifications on the compounds' physical characteristics. For example, modifications in the crystal structure due to bromination significantly influence the physical properties of bi-1H-indene derivatives (Chen et al., 2010).

Chemical Properties Analysis

Detailed investigations into the chemical properties, including photochromic behavior and reactivity towards various catalysts and conditions, underscore the compounds' complex chemical nature and potential applications in synthetic chemistry. For instance, the photooxidation study of trimethylbenzenes, related to the aromatic core of our compound of interest, outlines the formation of diverse products and insights into the aromatic ring-cleavage reactions (Bandow & Washida, 1985).

properties

IUPAC Name |

2-[(2,4,5-trimethylphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-11-8-13(3)14(9-12(11)2)10-17-18(20)15-6-4-5-7-16(15)19(17)21/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERADLNYIWHXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4,5-trimethylbenzylidene)-1H-indene-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)

![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)

![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)

![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)